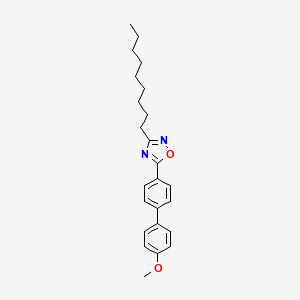
N-(2-chlorophenyl)-N'-(3-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(3-methylbenzyl)ethanediamide, commonly known as CME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CME is a synthetic compound that was first synthesized in the early 2000s by a team of researchers at the University of California, San Diego. Since then, CME has been extensively studied for its potential applications in drug discovery, nanotechnology, and materials science.
Wirkmechanismus
The exact mechanism of action of CME is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and physiological effects:
Studies have shown that CME has a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CME is its high potency against cancer cells. However, one of the main limitations of CME is its low solubility in water, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on CME. One area of interest is the development of more efficient synthesis methods for CME. Another area of interest is the investigation of the potential applications of CME in nanotechnology and materials science. Additionally, further research is needed to fully understand the mechanism of action of CME and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of CME involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction between 2-chloroaniline and 3-methylbenzylamine to form the intermediate, N-(2-chlorophenyl)-N'-(3-methylbenzyl)ethane-1,2-diamine. This intermediate is then reacted with acetic anhydride and hydrochloric acid to form the final product, CME.
Wissenschaftliche Forschungsanwendungen
CME has been extensively studied for its potential applications in drug discovery. It has been shown to have significant activity against a range of cancer cell lines, including breast, lung, and prostate cancer. CME has also been shown to have potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-4-6-12(9-11)10-18-15(20)16(21)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIDPLGTZBVZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5039736.png)
![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)
![2-[{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5039746.png)
![3-bromo-2-[(4-chlorophenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5039749.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B5039770.png)

![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)

